5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine
Overview
Description
The compound “5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. Attached to this ring would be an ethyl group at the 5-position, a phenyl ring at the 4-position, and an amine group also at the 2-position. The phenyl ring would have a methoxy group attached .Chemical Reactions Analysis
Thiazoles are known to participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the nitrogen atom can act as a base, accepting a proton to form a positively charged species .Scientific Research Applications
- Scientific Field : Electrochemical Science
- Summary of the Application : This compound has been synthesized and investigated for its corrosion inhibition properties on aluminium in 1M HCl .
- Methods of Application or Experimental Procedures : The corrosion inhibition property was studied using weight loss, potentiodynamic polarization, and surface study methods . Tafel polarization measurements revealed that the investigated inhibitor acts as a mixed-type . The inhibitor exhibited the best inhibition efficiency of 83.33% at 500 ppm concentration . Adsorption of the inhibitor on the aluminium surface in 1M HCl follows the Langmuir adsorption isotherm . Scanning electron microscopy (SEM) and dispersive X-ray spectroscopy (EDX) examinations were performed on inhibited and uninhibited aluminium samples to show the presence of the inhibitor on the aluminium surface .
- Results or Outcomes : The inhibitor exhibited the best inhibition efficiency of 83.33% at 500 ppm concentration . Some kinetic and thermodynamic parameters were also calculated to explain the nature and mechanism of adsorption .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-10-11(14-12(13)16-10)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRCVGXBBIRPTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356681 | |
Record name | 5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine | |
CAS RN |
493028-20-9 | |
Record name | 5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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